![molecular formula C16H9ClF5N B14365785 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride CAS No. 90382-20-0](/img/structure/B14365785.png)
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-based heterocyclic aromatic compound, known for its wide range of applications in medicinal and industrial chemistry . The compound’s structure includes a quinoline ring system substituted with a pentafluorophenylmethyl group, making it unique and potentially useful in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride typically involves the reaction of quinoline derivatives with pentafluorobenzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and material science.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process, which is a common mechanism for its anticancer activity. Additionally, the pentafluorophenyl group enhances the compound’s binding affinity to specific proteins, leading to inhibition of enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
1-[(Pentafluorophenyl)methyl]quinolin-1-ium chloride can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial agent, chloroquine has a similar quinoline structure but lacks the pentafluorophenyl group.
Quinoline N-oxide: This compound is an oxidized form of quinoline and is used in various chemical reactions.
4-Hydroxyquinoline: Known for its antimicrobial properties, this compound has a hydroxyl group at the 4-position of the quinoline ring.
The presence of the pentafluorophenyl group in this compound makes it unique, as it enhances the compound’s chemical stability and binding affinity to biological targets, distinguishing it from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
90382-20-0 |
|---|---|
Molekularformel |
C16H9ClF5N |
Molekulargewicht |
345.69 g/mol |
IUPAC-Name |
1-[(2,3,4,5,6-pentafluorophenyl)methyl]quinolin-1-ium;chloride |
InChI |
InChI=1S/C16H9F5N.ClH/c17-12-10(13(18)15(20)16(21)14(12)19)8-22-7-3-5-9-4-1-2-6-11(9)22;/h1-7H,8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
SAGGWCDWGPYBOQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2CC3=C(C(=C(C(=C3F)F)F)F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)
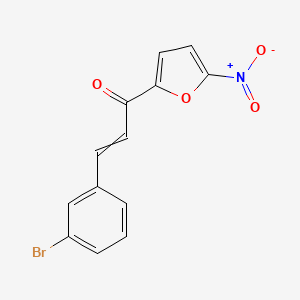
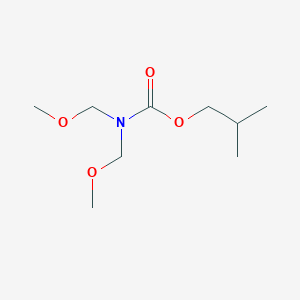


methanone](/img/structure/B14365733.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
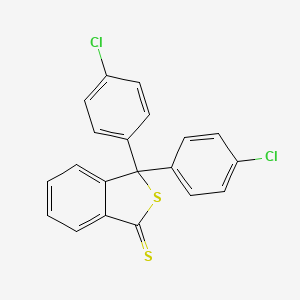
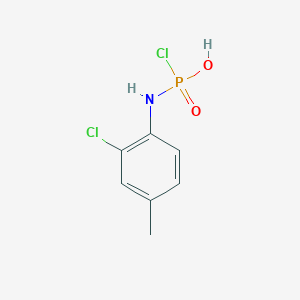
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

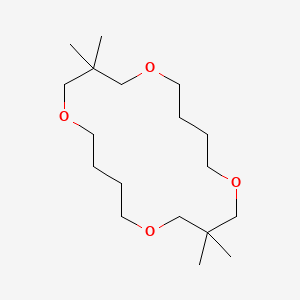

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
